Methionol

Description

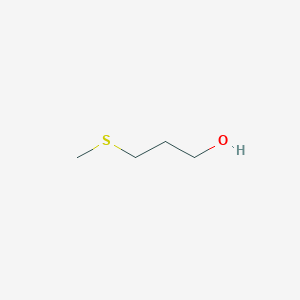

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUGFKJYCPYHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060128 | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 13.00 mm Hg | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in alcohol, propylene glycol and oils | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.033 | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

505-10-2 | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1E1U441XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of Methionol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionol, or 3-(methylthio)-1-propanol, is a sulfur-containing alcohol with significant applications in the flavor and fragrance industry and potential relevance in drug development due to its metabolic pathways. This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis and biosynthesis of this compound. We delve into the prevalent biosynthetic route in microorganisms, the Ehrlich pathway, detailing its enzymatic steps, regulation, and key genetic players. Furthermore, we present a robust chemical synthesis method for this compound production. This document is designed to be a practical resource, offering structured quantitative data, detailed experimental protocols, and visual representations of pathways and workflows to aid researchers in their scientific endeavors.

Biosynthesis of this compound via the Ehrlich Pathway

The primary route for the biological production of this compound in various microorganisms, most notably the yeast Saccharomyces cerevisiae, is the Ehrlich pathway.[1][2] This catabolic pathway converts the amino acid L-methionine into this compound through a series of three key enzymatic reactions: transamination, decarboxylation, and reduction.[3]

Enzymatic Steps of the Ehrlich Pathway

-

Transamination: The pathway is initiated by the removal of the amino group from L-methionine, a reaction catalyzed by aminotransferases. In S. cerevisiae, several aminotransferases can perform this step, converting L-methionine into α-keto-γ-(methylthio)butyrate (KMTB).[1]

-

Reduction: Finally, methional is reduced to this compound by the action of alcohol dehydrogenases (ADHs). Several ADH isozymes can catalyze this final step, with ADH4 being identified as playing a significant role in this conversion.[6]

A competing pathway, the demethiolation pathway, can also metabolize methionine, leading to the production of other volatile sulfur compounds. However, the Ehrlich pathway is considered the major route for this compound biosynthesis.

Regulation of the Ehrlich Pathway in Saccharomyces cerevisiae

The expression of the genes involved in the Ehrlich pathway is tightly regulated at the transcriptional level. The transcription factor Aro80 is a key activator, inducing the expression of ARO9 (an aminotransferase) and ARO10 in the presence of aromatic amino acids.[1][7] Additionally, the expression of these genes is subject to nitrogen catabolite repression (NCR), where the presence of preferred nitrogen sources like ammonia (B1221849) can suppress their transcription.[7] The transcription factors Cat8 and Mig1 have also been implicated in the regulation of ARO9 and ARO10 expression.[7] Furthermore, the activity of the Aro10p enzyme appears to be regulated post-transcriptionally, influenced by the available carbon and nitrogen sources.[1] The expression of ADH4 is known to be upregulated under conditions of low zinc.[8]

Chemical Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the Michael addition of methyl mercaptan to acrolein, which first yields methional. The subsequent reduction of methional produces this compound.

Synthesis of Methional

The reaction of methyl mercaptan and acrolein is typically catalyzed by a basic catalyst. Both homogeneous and heterogeneous catalysts can be employed.

-

Homogeneous Catalysis: Organic bases such as triethylamine (B128534) or pyridine (B92270) can be used. The reaction is generally carried out at low temperatures (-20°C to 100°C) and can achieve high conversion and yield.[9]

-

Heterogeneous Catalysis: The use of a heterogeneous basic resin offers the advantage of easy catalyst removal and reusability.[10]

The reaction can be summarized as follows:

CH₃SH + CH₂=CHCHO → CH₃SCH₂CH₂CHO

Reduction of Methional to this compound

Methional can be reduced to this compound using standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like ethanol (B145695) or isopropanol.

CH₃SCH₂CH₂CHO + [H] → CH₃SCH₂CH₂CH₂OH

Quantitative Data

The following tables summarize key quantitative data related to this compound synthesis and biosynthesis.

Table 1: Optimal Conditions for this compound Production by Kluyveromyces lactis KL71 in Coconut Cream [11]

| Parameter | Optimal Value |

| Initial pH | 5.0 |

| Temperature | 33.0 °C |

| L-methionine concentration | 0.15% (w/v) |

| Yeast extract concentration | 0.05% (w/v) |

Table 2: this compound and 3-Methylthiopropylacetate (3-MTPA) Production in Engineered Saccharomyces cerevisiae [3]

| Strain/Condition | This compound (g/L) | 3-MTPA (g/L) |

| Wild type S. cerevisiae CEN.PK113-7D | 3.5 | Traces |

| Overexpression of ATF1 with optimized glucose feeding | 2.5 | 2.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound synthesis and analysis.

Overexpression of ADH4 in Saccharomyces cerevisiae

This protocol describes the steps for overexpressing the ADH4 gene in S. cerevisiae to potentially enhance this compound production.

Materials:

-

S. cerevisiae strain (e.g., CEN.PK113-7D)

-

Yeast expression vector (e.g., pVT100-U)

-

Primers for ADH4 amplification

-

High-fidelity DNA polymerase

-

Restriction enzymes and T4 DNA ligase

-

Lithium acetate, polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA

-

Selective growth media (e.g., YPD, SC-Ura)

-

Equipment for PCR, gel electrophoresis, cell culture, and transformation

Procedure:

-

Plasmid Construction:

-

Amplify the ADH4 open reading frame from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest both the PCR product and the yeast expression vector with the corresponding restriction enzymes.

-

Ligate the digested ADH4 fragment into the linearized vector.

-

Transform the ligation product into E. coli for plasmid propagation and selection.

-

Isolate the plasmid DNA and verify the correct insertion by restriction digestion and DNA sequencing.

-

-

Yeast Transformation:

-

Grow an overnight culture of the desired S. cerevisiae strain in YPD medium.

-

Inoculate a fresh culture and grow to mid-log phase.

-

Harvest and wash the cells.

-

Resuspend the cells in a solution of lithium acetate.

-

Add the expression plasmid, single-stranded carrier DNA, and PEG solution to the cell suspension.

-

Heat-shock the cells.

-

Plate the cells on selective medium (e.g., SC medium lacking uracil (B121893) for a URA3-marked plasmid) and incubate until colonies appear.

-

-

Verification of Overexpression:

-

Confirm the presence of the plasmid in transformants by colony PCR.

-

To verify overexpression, grow the transformed and control strains and extract total RNA or protein.

-

Analyze ADH4 mRNA levels by RT-qPCR or Adh4p protein levels by Western blotting.

-

-

Fermentation and this compound Analysis:

-

Conduct fermentations with the engineered and control strains in a defined medium containing a known concentration of L-methionine.

-

At various time points, collect culture supernatants.

-

Analyze the concentration of this compound in the supernatants using GC-MS.

-

ARO10 Decarboxylase Activity Assay

This protocol allows for the measurement of α-keto acid decarboxylase activity in yeast cell extracts.[2]

Materials:

-

Yeast cell extract

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

NAD⁺ (2 mM)

-

MgCl₂ (5 mM)

-

Thiamine (B1217682) diphosphate (B83284) (0.2 mM)

-

Yeast aldehyde dehydrogenase

-

Substrate: α-keto-γ-(methylthio)butyrate (KMTB) (2 mM)

-

Spectrophotometer

Procedure:

-

Preparation of Cell Extracts:

-

Grow yeast cells to the desired growth phase in a suitable medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with buffer.

-

Lyse the cells using methods such as glass bead homogenization or enzymatic digestion.

-

Clarify the lysate by centrifugation to obtain the cell-free extract.

-

Determine the protein concentration of the extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, MgCl₂, thiamine diphosphate, and yeast aldehyde dehydrogenase.

-

Add a known amount of the yeast cell extract to the reaction mixture.

-

Initiate the reaction by adding the substrate (KMTB).

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by the coupled activity of the decarboxylase and aldehyde dehydrogenase.

-

Calculate the enzyme activity based on the rate of NADH formation and the molar extinction coefficient of NADH.

-

Chemical Synthesis of 3-(Methylthio)-1-propanol

This protocol outlines the chemical synthesis of this compound from acrolein and methyl mercaptan.

Materials:

-

Acrolein

-

Methyl mercaptan

-

Triethylamine (or other basic catalyst)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for synthesis and purification

Procedure:

-

Synthesis of Methional:

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve acrolein in a suitable solvent.

-

Add a catalytic amount of triethylamine.

-

Cool the mixture and slowly add methyl mercaptan, maintaining the reaction temperature below a specified limit.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, perform an aqueous work-up to remove the catalyst and isolate the crude methional.

-

-

Reduction to this compound:

-

Dissolve the crude methional in ethanol.

-

Slowly add sodium borohydride to the solution while stirring.

-

Monitor the reduction by TLC or GC.

-

Once the reaction is complete, carefully quench the excess reducing agent with water or dilute acid.

-

-

Purification:

-

Extract the aqueous mixture with an organic solvent such as diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

-

GC-MS Analysis of this compound in Fermentation Broth

This protocol details a method for the quantification of this compound in a fermentation broth.

Materials:

-

Fermentation broth sample

-

Internal standard (e.g., 2-octanol)

-

Sodium chloride

-

Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells and debris.

-

To a known volume of the supernatant, add a known amount of the internal standard.

-

Saturate the sample with sodium chloride to improve the extraction efficiency.

-

Extract the sample with an appropriate organic solvent (e.g., dichloromethane) by vigorous vortexing.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a suitable volume if necessary.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS.

-

Use a temperature program that allows for the separation of this compound from other volatile compounds.

-

Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations, each containing the same amount of internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

-

Applications in Drug Development

The study of this compound synthesis and biosynthesis pathways can have implications for drug development. Understanding the enzymes involved in methionine metabolism, such as those in the Ehrlich pathway, can provide insights into cellular processes that may be targeted by therapeutic agents. For instance, the regulation of aminotransferases and decarboxylases could be relevant in the context of metabolic disorders or cancer, where amino acid metabolism is often dysregulated. Furthermore, the enzymatic pathways for this compound production could be harnessed for the biocatalytic synthesis of drug intermediates or for the development of novel enzymatic assays for high-throughput screening.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and biosynthesis of this compound. The biosynthetic Ehrlich pathway in yeast offers a renewable route to this valuable compound, with opportunities for optimization through metabolic engineering. The chemical synthesis provides a robust and scalable alternative. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, flavor chemistry, and drug development, facilitating further research and application of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Physiological Characterization of the ARO10-Dependent, Broad-Substrate-Specificity 2-Oxo Acid Decarboxylase Activity of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automation protocol for high-efficiency and high-quality genomic DNA extraction from Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ADH4 | SGD [yeastgenome.org]

- 8. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Screening of Saccharomyces and Non-Saccharomyces Wine Yeasts for Their Decarboxylase Activity of Amino Acids [mdpi.com]

Characterization of Methionol: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionol, also known as 3-(methylthio)-1-propanol, is an organosulfur compound with the chemical formula C4H10OS. It is a colorless to pale yellow liquid recognized for its characteristic sulfurous, meaty, and onion-like aroma. Found naturally in tomatoes, wine, and soy sauce, this compound is a key component in the flavor and fragrance industry. Beyond its sensory applications, a thorough understanding of its physicochemical properties is essential for its application in research and development, including potential considerations in drug development and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C4H10OS | |

| Molecular Weight | 106.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sulfurous, meaty, onion-like | |

| Density | 1.03 g/mL at 25 °C | |

| Refractive Index | n20/D 1.49 |

Thermal and Volatility Properties

| Property | Value | Pressure | Reference(s) |

| Boiling Point | 194-195 °C | 760 mmHg | |

| 89-90 °C | 13 mmHg | ||

| Melting Point | -100 °C (estimate) | ||

| Flash Point | 195 °F (90.56 °C) | ||

| Vapor Pressure | 0.156 mmHg at 25 °C | ||

| Vapor Density | 3.6 (Air = 1) |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in alcohol, propylene (B89431) glycol, and oils | |

| logP (o/w) | 0.40 - 0.5 | |

| pKa | 14.87 ± 0.10 (Predicted) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stirring bar (optional, for use with a hot plate stirrer)

Procedure:

-

Introduce approximately 0.5 mL of this compound into the small test tube.

-

Place a small magnetic stirring bar in the test tube if using a hot plate stirrer.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the this compound.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Place the assembly in a Thiele tube or a heating block on a hot plate stirrer. The heat transfer fluid in the Thiele tube should be below the opening of the test tube.

-

Begin heating the apparatus gently.

-

As the temperature rises, a stream of air bubbles will emerge from the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates that the vapor pressure of the this compound is equal to the atmospheric pressure.

-

Record the temperature at which this rapid stream of bubbles is observed. This is the boiling point.

-

To confirm, remove the heat source and note the temperature at which the liquid is drawn back into the capillary tube. This should be close to the recorded boiling point.

Caption: Workflow for determining the boiling point of this compound.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Dry the exterior and weigh the filled pycnometer (m3).

-

Calculate the density of this compound using the following formula: Density of this compound = [(m3 - m1) / (m2 - m1)] * Density of Water at the experimental temperature.

Caption: Workflow for determining the density of this compound.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens cleaning paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

Turn on the refractometer and the light source.

-

Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Open the prism of the refractometer and clean the surfaces with lens paper and a suitable solvent (e.g., ethanol), then allow it to dry completely.

-

Place a few drops of this compound onto the lower prism surface using a clean dropper.

-

Close the prism and ensure the liquid spreads evenly between the two prism surfaces.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the dispersion compensator to eliminate them.

-

Read the refractive index value from the scale.

Caption: Workflow for determining the refractive index of this compound.

Determination of Partition Coefficient (logP) (Shake-Flask Method)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC, HPLC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.

-

Accurately prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of the this compound solution and a known volume of the pre-saturated n-octanol to a separatory funnel.

-

Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Calculate logP as the base-10 logarithm of P.

Caption: Workflow for determining the logP of this compound.

Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in water.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Filtration device (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., GC, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a vial.

-

Seal the vial and place it in a constant temperature shaker (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

After equilibration, allow the solution to stand undisturbed to let any undissolved this compound settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved droplets.

-

Quantify the concentration of this compound in the filtered aqueous solution using a calibrated analytical method.

-

The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Caption: Workflow for determining the aqueous solubility of this compound.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and accurate measurement of these properties are fundamental for the effective and safe application of this compound in various scientific and industrial fields.

The Biological Role and Function of Methionol in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionol (3-(methylthio)-1-propanol) is a sulfur-containing higher alcohol produced by yeast, primarily Saccharomyces cerevisiae, during fermentation. It is a catabolic byproduct of L-methionine metabolism via the Ehrlich pathway. While recognized for its significant impact on the aroma and flavor profiles of fermented beverages and foods, where it can impart notes of potato, cauliflower, and meat, its biological roles extend beyond sensory characteristics. This technical guide provides an in-depth exploration of the biosynthesis, metabolic regulation, and physiological functions of this compound in yeast. It details the enzymatic steps of its formation, presents quantitative data on its production by various yeast strains, and outlines experimental protocols for its study. Furthermore, this guide illustrates the metabolic and potential signaling pathways involving this compound, offering insights for researchers in microbiology, food science, and drug development.

Introduction

Yeast metabolism is a complex network of biochemical reactions that are fundamental to numerous industrial processes, from baking and brewing to biofuel production and pharmaceuticals. Among the vast array of metabolites produced, fusel alcohols, which are byproducts of amino acid catabolism, play a crucial role in the sensory qualities of fermented products. This compound, derived from methionine, is a notable fusel alcohol due to its potent sulfurous aroma.[1] Understanding the biological role and regulation of this compound production is critical for controlling flavor profiles in the food and beverage industry and for a more comprehensive understanding of yeast physiology and metabolism. Recent studies also suggest potential roles for methionine derivatives in broader cellular processes, including stress response and mitochondrial function, making this compound a subject of interest for researchers beyond the field of flavor chemistry.

Biosynthesis of this compound via the Ehrlich Pathway

This compound is synthesized from the amino acid L-methionine through a series of enzymatic reactions known as the Ehrlich pathway.[2][3] This pathway is a general route for the catabolism of amino acids to their corresponding higher alcohols. The process for this compound formation involves three main steps:

-

Transamination: L-methionine is first converted to its α-keto acid, α-keto-γ-(methylthio)butyrate (KMBA). This reaction is catalyzed by aminotransferases. In S. cerevisiae, the aromatic aminotransferases Aro8p and Aro9p are involved in this initial step.[1]

-

Decarboxylation: The α-keto acid, KMBA, is then decarboxylated to form the corresponding aldehyde, methional (3-(methylthio)propionaldehyde). This is a key step, and in Saccharomyces cerevisiae, it is specifically catalyzed by the α-keto acid decarboxylase Aro10p (also known as Ydr380wp).[2][4] While other decarboxylases exist in yeast (Pdc1p, Pdc5p, Pdc6p), Aro10p shows a high affinity for the branched-chain and sulfur-containing α-keto acids.[2]

-

Reduction: Finally, methional is reduced to this compound. This reduction is carried out by alcohol dehydrogenases (ADHs). Several ADHs can perform this function, with Adh4p showing a notable increase in expression in response to methional.[5]

Interestingly, the catabolism of methionine in yeast is more complex than that of other amino acids. Besides this compound, this pathway can also lead to the formation of methanethiol (B179389) and α-ketobutyrate, the latter of which can be re-utilized by the cell, making this metabolic route more economical.[2][4]

Biological Functions of this compound

Role in Flavor and Aroma

This compound is a potent aroma-active compound with a low sensory perception threshold.[1] It is a key contributor to the flavor profiles of many fermented foods and beverages, including beer, wine, cheese, and soy products. Its characteristic aroma is often described as "cooked potato," "cauliflower," or "meaty."[1] While it can be a desirable flavor component in some contexts, in others, such as wine, high concentrations of this compound are considered an off-flavor.[6] The production of this compound is therefore a critical parameter to control in industrial fermentations to achieve the desired sensory profile of the final product.

Potential Role in Quorum Sensing and Filamentous Growth

In yeast, certain fusel alcohols, such as 2-phenylethanol (B73330) and tryptophol, act as quorum-sensing molecules that regulate the morphological transition between the unicellular yeast form and the filamentous (pseudohyphal) form. This transition is often a response to environmental stresses, such as nitrogen limitation. While the direct role of this compound as a quorum-sensing molecule in S. cerevisiae is not as well-established as for other fusel alcohols, the addition of various alcohols, including fusel alcohols, has been shown to induce filamentous growth in haploid cells.[7] Given its structural similarity to other quorum-sensing fusel alcohols, it is plausible that this compound may also play a role in cell-to-cell communication and morphological changes, potentially as part of the complex mixture of alcohols produced during fermentation.

Connection to Mitochondrial Activity and Stress Response

Recent research has suggested a link between methionine metabolism and mitochondrial function. Methionine and its derivatives, potentially including this compound, may help to stabilize mitochondrial activity.[8] It has been proposed that the sulfur atom in these molecules could act to scavenge reactive oxygen species (ROS), thereby protecting essential cellular components like iron-sulfur clusters from oxidative damage.[8] This antioxidant activity could be particularly important during the stressful conditions of fermentation.

Quantitative Data on this compound Production

The production of this compound by yeast is highly dependent on the yeast strain, fermentation conditions (such as temperature, pH, and aeration), and the composition of the fermentation medium, particularly the concentration of L-methionine and other nitrogen sources.

| Yeast Strain | Fermentation Medium | Key Conditions | This compound Concentration | Reference |

| Saccharomyces cerevisiae Y03401 | Optimized Medium | Glucose: 60 g/L, L-methionine: 3.8 g/L, 26°C, 63h | 3.66 g/L | [3] |

| Saccharomyces cerevisiae EC1118 | Coconut Cream + L-methionine | - | Highest producer among 8 strains tested | [9] |

| Kluyveromyces lactis KL71 | Coconut Cream + L-methionine | pH 5.0, 33°C, 0.15% L-methionine | High producer | [9] |

| Saccharomyces cerevisiae BY4743 | Synthetic Grape Medium | 28°C | 2209 µg/L | [1] |

| Saccharomyces cerevisiae F15 | Synthetic Grape Medium | 28°C | 3473 µg/L | [1] |

| Various S. cerevisiae strains | 3-Met Conversion Medium | Screening of 39 strains | >0.5 g/L for nearly half of strains | [3] |

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of this compound in yeast culture supernatants.

1. Sample Preparation (Static Headspace)

-

Transfer a known volume (e.g., 10 mL) of yeast culture supernatant or fermented beverage into a 22 mL headspace vial.

-

For calibration, prepare a series of working standards by diluting a stock solution of this compound in a matrix that mimics the sample (e.g., 40% ethanol/water for distilled beverages).

-

Place the vials in a static headspace autosampler.

2. GC-MS Analysis

-

GC System: Agilent Intuvo 9000 GC or similar.

-

Column: HP-Innowax, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet: Split/splitless, 220°C, 25:1 split ratio.

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program:

-

Initial temperature: 100°C.

-

Ramp 1: Increase at 5°C/min to 150°C.

-

Ramp 2: Increase at 20°C/min to 250°C, hold for 2 minutes.[2]

-

-

Mass Spectrometer: Operated in electron impact (EI) mode (70 eV).

-

Data Acquisition: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.

3. Data Analysis

-

Identify this compound based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the concentration of this compound by generating a calibration curve from the peak areas of the standards.

Yeast Filamentation Assay

This protocol is adapted from methods used to study alcohol-induced filamentation.[7]

1. Strain Preparation

-

Grow the S. cerevisiae strain of interest overnight in YPD liquid medium.

-

Wash the cells with sterile water and resuspend them in a nitrogen-limiting medium (e.g., SLAD medium) to a specific optical density (e.g., OD600 = 1.0).

2. Assay Setup

-

Prepare SLAD agar (B569324) plates. After autoclaving and cooling the medium to approximately 50-60°C, add this compound to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1% v/v). A control plate without this compound should also be prepared.

-

Spot a small volume (e.g., 5 µL) of the yeast cell suspension onto the surface of the plates.

-

Incubate the plates at 30°C for 3-5 days.

3. Microscopic Examination

-

Observe the morphology of the yeast colonies at the edge of the spot using a microscope.

-

Look for the presence of elongated cells and pseudohyphae, which are indicative of filamentous growth.

-

For invasive growth analysis, gently wash the surface of the agar with a stream of water to remove non-invasive cells. The remaining cells that have invaded the agar can then be visualized under a microscope.

Signaling Pathways and Metabolic Interconnections

While a direct signaling cascade initiated by extracellular this compound is not yet fully elucidated in S. cerevisiae, its production is intrinsically linked to the broader methionine metabolic network, which has significant signaling implications. Methionine metabolism is connected to the Target of Rapamycin Complex 1 (TORC1) pathway, a central regulator of cell growth and proliferation. The availability of methionine influences the levels of S-adenosylmethionine (SAM), a key methyl donor that, in turn, modulates TORC1 activity.[3] High levels of methionine and SAM are associated with TORC1 activation and the suppression of autophagy.

Conclusion and Future Directions

This compound is a multifaceted metabolite in yeast. It is a key determinant of the organoleptic properties of fermented products and its biosynthesis via the Ehrlich pathway is well-characterized. The quantitative production of this compound varies significantly between yeast strains and is influenced by environmental factors, offering opportunities for strain selection and process optimization in industrial settings. While its direct role in signaling pathways such as quorum sensing requires further investigation, its connection to the broader methionine metabolic network and its potential impact on mitochondrial function and stress response highlight promising areas for future research. A deeper understanding of the genetic and environmental regulation of this compound production will not only enable better control over flavor development in foods and beverages but may also uncover novel aspects of yeast physiology relevant to drug development and biotechnology.

References

- 1. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. aminer.cn [aminer.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Relationships between kinetic constants and the amino acid composition of enzymes from the yeast Saccharomyces cerevisiae glycolysis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of flavour-active this compound from methionine metabolism by yeasts in coconut cream - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Methionol from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionol, chemically known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound recognized for its potent aroma and emerging biological activities. Initially identified as a key flavor component in a variety of fermented foods and beverages, its origins are primarily traced to the microbial metabolism of L-methionine. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and methodologies for the isolation and purification of this compound from natural sources, with a particular focus on microbial fermentation. Detailed experimental protocols, quantitative data, and visual workflows are presented to serve as a practical resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Natural Occurrence

While the precise historical account of its initial discovery is not well-documented in seminal literature, this compound was likely first identified during the analytical characterization of volatile compounds in foods and beverages in the mid-20th century. It is a naturally occurring metabolite found in a wide array of sources.[1][2][3]

Natural Sources of this compound:

-

Fermented Products: It is a well-established aroma component in wine, cheese, roasted coffee, and soy sauce.[1]

-

Microorganisms: this compound is a known metabolite of various yeast species, including Saccharomyces cerevisiae and Kluyveromyces lactis, as well as bacteria like Bacillus anthracis.[1]

-

Fruits and Vegetables: Trace amounts have been detected in foods such as tomatoes, apples, figs, and horseradish trees.[4]

This compound's presence in these sources is primarily attributed to the metabolic activity of microorganisms, which convert the amino acid L-methionine into this compound via the Ehrlich pathway.

Biosynthesis of this compound: The Ehrlich Pathway

In yeasts and other microorganisms, L-methionine is converted to this compound through a three-step enzymatic cascade known as the Ehrlich pathway.[5] This pathway is a general route for the conversion of amino acids to their corresponding higher alcohols, also known as fusel alcohols.

-

Transamination: L-methionine undergoes transamination, where its amino group is transferred to an α-keto acid (like α-ketoglutarate), forming α-keto-γ-(methylthio)butyric acid.

-

Decarboxylation: The resulting α-keto acid is then decarboxylated by a keto-acid decarboxylase to produce 3-(methylthio)propanal, also known as methional.

-

Reduction: Finally, methional is reduced by an alcohol dehydrogenase to yield this compound.

Production and Isolation from Natural Sources

Due to its low concentration in most plant materials, microbial fermentation is the most viable approach for the large-scale production and subsequent isolation of this compound. Saccharomyces cerevisiae and Kluyveromyces lactis are commonly employed for this purpose.

Fermentative Production

Optimizing fermentation conditions is critical to maximize the yield of this compound. Key parameters include the choice of yeast strain, precursor (L-methionine) concentration, temperature, pH, and aeration.

Table 1: this compound Production in Various Yeast Strains under Optimized Conditions

| Yeast Strain | Fermentation Medium | L-Methionine Conc. | Temperature (°C) | pH | Max. This compound Yield | Reference |

| S. cerevisiae CEN.PK113-7D | Synthetic | High | Not Specified | Not Specified | 3.5 g/L | [5] |

| K. lactis KL71 | Coconut Cream | 0.15% | 33.0 | 5.0 | Not specified, but potent | [5] |

| S. cerevisiae Y03401 | Optimized Medium | 3.8 g/L | 26 | 4.0 | 3.66 g/L |

Proposed Workflow for Preparative Isolation and Purification

The isolation of this compound from a fermentation broth is a multi-step process designed to separate the target compound from a complex mixture of media components, microbial biomass, and other metabolites. The following workflow is a generalized protocol based on standard laboratory techniques for natural product isolation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps outlined in the isolation workflow.

Protocol 1: Yeast Fermentation

-

Strain and Medium: Inoculate a suitable yeast strain (e.g., S. cerevisiae) into a sterile fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and L-methionine as a precursor.

-

Incubation: Maintain the culture at the optimal temperature and pH for the chosen strain (e.g., 26-33°C, pH 4.0-5.0).

-

Monitoring: Monitor cell growth and this compound production over time using analytical techniques such as GC-MS.

-

Harvesting: After an appropriate incubation period (typically 48-72 hours), harvest the fermentation broth for downstream processing.

Protocol 2: Primary Recovery of Supernatant

-

Centrifugation: Centrifuge the fermentation broth at approximately 5,000 x g for 15 minutes to pellet the yeast cells.

-

Filtration: Decant the supernatant and pass it through a series of filters, starting with a depth filter to remove larger particles, followed by a 0.22 µm sterile filter to remove any remaining cells and ensure clarity.[6][7]

Protocol 3: Liquid-Liquid Extraction

-

Solvent Selection: Use a water-immiscible organic solvent in which this compound is soluble, such as dichloromethane (B109758) (DCM) or ethyl acetate.

-

Extraction: In a separatory funnel, mix the cell-free supernatant with an equal volume of the chosen organic solvent. Shake vigorously and allow the layers to separate.

-

Collection: Collect the organic layer. Repeat the extraction process on the aqueous layer two more times with fresh solvent to maximize recovery.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4: Vacuum Fractional Distillation

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Distillation: Gently heat the crude extract under reduced pressure. This compound has a boiling point of approximately 89-90°C at 13 mmHg.[2] Collect the fraction that distills over in this temperature range. This step is effective for removing low-boiling impurities and the bulk of the extraction solvent.

Protocol 5: Flash Column Chromatography

-

Column Packing: Pack a glass column with silica (B1680970) gel 60 using a suitable non-polar solvent system (e.g., hexane (B92381)/ethyl acetate).[8][9][10]

-

Sample Loading: Dissolve the distilled this compound fraction in a minimal amount of the chromatography solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing pure this compound.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Table 2: Analytical Characterization of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀OS | [1] |

| Molar Mass | 106.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Odor | Sulfurous, soup-like, meaty | [11] |

| Boiling Point | 89-90 °C @ 13 mmHg | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol | [2] |

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of this compound beyond its role as a flavor compound. A notable example is its antifungal properties against the plant pathogen Botrytis cinerea.

Antifungal Mechanism of Action

This compound has been shown to inhibit the growth of B. cinerea in postharvest tomatoes.[12] The proposed mechanism involves a multi-pronged attack on the fungus and modulation of the host's defense response.

-

Direct Antifungal Effects:

-

Inhibits mycelial growth and spore germination.

-

Damages the fungal cell membrane, leading to increased permeability.

-

Causes leakage of intracellular components such as nucleic acids and proteins.

-

-

Modulation of Host Defense:

-

Enhances the activity of antioxidant enzymes (e.g., POD, SOD, CAT) in the host fruit.

-

Delays the induction of stress-related gene expression in the host.

-

Conclusion and Future Directions

This compound, a naturally occurring metabolite from microbial fermentation, represents a compound of interest for both the flavor industry and potentially for pharmaceutical and agricultural applications. While methods for its production through fermentation are well-established, this guide provides a consolidated framework for its preparative-scale isolation and purification. The elucidation of its antifungal mechanism opens new avenues for research into its broader biological activities and potential effects on other cellular signaling pathways. Future work should focus on optimizing the purification protocol to improve yield and purity, as well as exploring the full spectrum of this compound's bioactivity to unlock its potential in drug development and other scientific fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-(Methylthio)-1-propanol (HMDB0031716) [hmdb.ca]

- 4. Showing Compound 3-(Methylthio)-1-propanol (FDB008379) - FooDB [foodb.ca]

- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary Recovery of Yeast Culture Supernatant for Recombinant Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification [chem.rochester.edu]

- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 10. orgsyn.org [orgsyn.org]

- 11. guidechem.com [guidechem.com]

- 12. Biocontrol Effect and Possible Mechanism of Food-Borne Sulfide 3-Methylthio-1-Propanol Against Botrytis cinerea in Postharvest Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on 3-(Methylthio)-1-propanol: A Technical Guide

An In-depth Look at the Foundational Synthesis and Characterization of a Key Flavor Compound

For researchers, scientists, and professionals in drug development, a thorough understanding of the historical context and early research into key chemical compounds is invaluable. This technical guide delves into the core early research surrounding 3-(Methylthio)-1-propanol, also known as methionol, a significant volatile sulfur compound found in a variety of foods and beverages. This document provides a detailed overview of its first reported synthesis, including the experimental protocol and characterization data from the seminal work of the early 20th century.

Introduction

3-(Methylthio)-1-propanol (CAS No. 505-10-2) is a naturally occurring compound that contributes to the characteristic aroma and flavor profiles of numerous fermented products, including wine, cheese, and soy sauce. It is a metabolite of the amino acid L-methionine, produced by yeast during fermentation via the Ehrlich pathway. Beyond its role as a flavor component, 3-(Methylthio)-1-propanol also serves as a reactant in the synthesis of various organic molecules. This guide focuses on the foundational research that first described the synthesis and properties of this important thioether.

Core Early Synthesis: The Work of Mann (1934)

The first documented chemical synthesis of 3-(Methylthio)-1-propanol appears in a 1934 publication by F. G. Mann in the Journal of the Chemical Society. This early work provides a fascinating glimpse into the synthetic methodologies and analytical techniques of the era.

Experimental Protocol

The synthesis of 3-(Methylthio)-1-propanol was achieved through the reaction of sodium methyl mercaptide with ethylene (B1197577) chlorohydrin. The following is a detailed description of the experimental procedure as reported:

Materials:

-

Sodium ethoxide solution (prepared from sodium and absolute ethanol)

-

Methyl mercaptan (methanethiol)

-

Ethylene chlorohydrin (2-chloroethanol)

Procedure:

-

Preparation of Sodium Methyl Mercaptide: A solution of sodium ethoxide was prepared by dissolving a known quantity of sodium in absolute ethanol (B145695). Methyl mercaptan was then passed through this solution until the sodium ethoxide was completely converted to sodium methyl mercaptide. The completion of this reaction was likely determined by the cessation of heat evolution or by testing for the absence of unreacted sodium ethoxide.

-

Reaction with Ethylene Chlorohydrin: Ethylene chlorohydrin was then added to the alcoholic solution of sodium methyl mercaptide. The reaction mixture was subsequently heated under reflux.

-

Work-up and Purification: After the reaction was complete, the ethanol was removed by distillation. The remaining residue was then distilled to isolate the crude 3-(Methylthio)-1-propanol. Further purification was likely achieved by fractional distillation.

Quantitative Data

The following table summarizes the quantitative data reported in the early literature for the synthesis and characterization of 3-(Methylthio)-1-propanol.

| Parameter | Reported Value (Mann, 1934) | Modern Accepted Value |

| Boiling Point | 187-189 °C (at 760 mmHg) | 187 °C (at 760 mmHg) |

| Yield | Not explicitly stated | - |

| Molecular Formula | C4H10OS | C4H10OS |

| Molecular Weight | 106.19 g/mol | 106.19 g/mol |

| Density (at 25°C) | - | 1.03 g/mL |

| Refractive Index (n20/D) | - | 1.49 |

It is important to note that early 20th-century analytical techniques were limited compared to modern standards. Characterization would have relied heavily on physical constants such as boiling point, elemental analysis to confirm the molecular formula, and possibly derivative formation. Techniques like NMR and mass spectrometry were not available.

Signaling Pathways and Experimental Workflows

The synthesis of 3-(Methylthio)-1-propanol as described by Mann (1934) is a classic example of a nucleophilic substitution reaction, specifically a Williamson ether synthesis variation for thioethers.

Caption: Workflow of the first reported synthesis of 3-(Methylthio)-1-propanol.

The natural formation of 3-(Methylthio)-1-propanol in yeast occurs via the Ehrlich pathway, a metabolic route for the conversion of amino acids to higher alcohols.

An In-depth Technical Guide to Methionol (CAS 505-10-2): Properties, Hazards, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionol, also known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound with the CAS number 505-10-2. It is a naturally occurring substance found in various foods and beverages, contributing to their characteristic aromas.[1][2] Industrially, it finds application as a flavoring agent and as an intermediate in the synthesis of other chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, associated hazards, and biological relevance of this compound, with a focus on its metabolic formation via the Ehrlich pathway. Detailed experimental protocols and structured data presentation are included to serve as a valuable resource for laboratory and drug development professionals.

Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a potent, sweet, soup- or meat-like odor.[3] Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H10OS | [4] |

| Molecular Weight | 106.19 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Powerful, sweet, meaty, soupy | [3][5] |

| Boiling Point | 89-90 °C at 13 mmHg | [4][6][7] |

| 194-195 °C at 760 mmHg | [5] | |

| Melting Point | -100 °C (estimate) | [8] |

| Density | 1.03 g/mL at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.49 | [4] |

| Flash Point | 90.56 °C (195.00 °F) - closed cup | [5] |

| Vapor Pressure | 0.156 mmHg at 25 °C (estimated) | [5] |

| Solubility | Soluble in alcohol. Slightly soluble in water. | [5][9] |

Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 1.91 (m), 2.11 (s), 2.52 (t), 2.60 (t), 3.71 (t) | [3] |

Hazards and Toxicological Information

This compound is classified as an irritant and requires careful handling in a laboratory setting. The following tables summarize its hazard classifications and toxicological data.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Flammable liquids | 4 | H227: Combustible liquid |

Source:[10]

Precautionary Statements

A comprehensive list of precautionary statements (P-statements) associated with this compound is provided in Safety Data Sheets. Key recommendations include:

-

Prevention: Avoid breathing vapors. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[10]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data Summary

| Test | Species | Route | Result | Source(s) |

| Acute Oral Toxicity (LD50) | Rat (male) | Oral | 748 mg/kg | [11] |

| Rat (female) | Oral | 833 mg/kg | [11] | |

| Acute Dermal Toxicity (LD50) | Data not available | |||

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 4.84 mg/L (4 h) | [11] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating to skin | [11] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Risk of serious damage to eyes | [11] |

| Respiratory or Skin Sensitization | Guinea pig | Dermal | May cause allergic skin reaction (Maximization Test) | [11] |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis of this compound and the experimental procedures for determining its key physical and toxicological properties.

Synthesis of this compound

A common laboratory-scale synthesis of 3-(methylthio)-1-propanol involves the reaction of 3-chloro-1-propanol (B141029) with sodium methanethiolate (B1210775).[9]

Materials:

-

3-chloro-1-propanol

-

Sodium methanethiolate (or generated in situ from methanethiol (B179389) and a base like sodium hydroxide)

-

An appropriate solvent (e.g., ethanol (B145695) or a water/ethanol mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve sodium methanethiolate in the chosen solvent.

-

Slowly add 3-chloro-1-propanol to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.

-

After cooling to room temperature, the resulting sodium chloride precipitate is removed by filtration.

-

The filtrate is then subjected to distillation to remove the solvent.

-

The crude product is purified by vacuum distillation to yield pure 3-(methylthio)-1-propanol.[9]

Determination of Physical Properties

The boiling point of this compound can be determined using a Thiele tube apparatus, which allows for uniform heating of a liquid sample.

Materials:

-

Thiele tube

-

Heat-transfer fluid (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

Fill the Thiele tube with the heat-transfer fluid to a level just above the side-arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse them in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

The refractive index of this compound is measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid.

Materials:

-

Abbe refractometer or a digital refractometer

-

This compound sample

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol) for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard with a known refractive index, if necessary.

-

Using a dropper, apply a small drop of this compound onto the surface of the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece (for an Abbe refractometer) or read the digital display.

-

Record the refractive index reading.

-

Clean the prism thoroughly with a soft tissue and an appropriate solvent after the measurement.

Toxicological Testing Protocols (Based on OECD Guidelines)

The toxicological data for this compound are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

These guidelines describe methods for assessing the acute toxic effects of a substance when administered orally. The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 value while minimizing the number of animals used. The general procedure involves:

-

Fasting of the test animals (typically rats) overnight prior to dosing.

-

Administration of a single oral dose of this compound via gavage.

-

Observation of the animals for signs of toxicity and mortality over a period of 14 days.

-

Recording of body weight changes and any clinical signs of toxicity.

-

Gross necropsy of all animals at the end of the study.

This test evaluates the potential of a substance to cause reversible or irreversible skin damage. The procedure involves:

-

Application of a measured amount of this compound to a small area of shaved skin on a test animal (typically a rabbit).

-

The test substance is held in contact with the skin for a specified period (e.g., 4 hours).

-

After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the skin reactions is scored according to a standardized grading system.

This guideline is used to assess the potential of a substance to cause irritation or damage to the eyes. The procedure involves:

-

Instillation of a small, measured amount of this compound into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.

-

The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

-

The ocular lesions are scored according to a standardized grading system to determine the irritancy potential of the substance.

Biological Significance and Signaling Pathways

This compound is a known metabolite in certain biological systems, most notably in yeast, where it is produced from the amino acid methionine via the Ehrlich pathway.[1] This pathway is a significant contributor to the aroma profile of fermented beverages like wine and beer.

The Ehrlich Pathway for this compound Formation

The Ehrlich pathway is a catabolic route for amino acids in yeasts and other microorganisms. In the case of methionine, it is converted to this compound in a three-step enzymatic process:

-

Transamination: The amino group of methionine is transferred to an α-keto acid (commonly α-ketoglutarate), forming α-keto-γ-(methylthio)butyrate (KMTB) and glutamate. This reaction is catalyzed by a transaminase enzyme.

-

Decarboxylation: KMTB is then decarboxylated to 3-(methylthio)propanal (methional) by a decarboxylase enzyme.

-

Reduction: Finally, methional is reduced to this compound by an alcohol dehydrogenase.

Conclusion

This compound (CAS 505-10-2) is a volatile sulfur compound with distinct sensory properties, making it an important flavoring agent. Its physical and chemical characteristics are well-documented, and its hazards, primarily as a skin, eye, and respiratory irritant, necessitate appropriate safety precautions in handling. The biological formation of this compound from methionine via the Ehrlich pathway in yeast is a key process influencing the flavor profiles of fermented products. This technical guide has provided a consolidated resource of its properties, hazards, and biological context, including relevant experimental methodologies, to support the work of researchers and professionals in the fields of chemistry and drug development. Further research into the specific toxicological mechanisms and potential biological activities of this compound could provide a more complete understanding of this compound.

References

- 1. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3-(Methylthio)-1-propanol | C4H10OS | CID 10448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Methylthio)-1-propanol 98 505-10-2 [sigmaaldrich.com]

- 5. This compound, 505-10-2 [thegoodscentscompany.com]

- 6. Human Metabolome Database: Showing metabocard for 3-(Methylthio)-1-propanol (HMDB0031716) [hmdb.ca]

- 7. 3-Methylthio-1-propanol, 98% | Fisher Scientific [fishersci.ca]

- 8. 3-methylthio Propanol | 505-10-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. guidechem.com [guidechem.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

- 11. aurochemicals.com [aurochemicals.com]

An In-Depth Technical Guide to the Odor Profile of Methionol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionol, chemically known as 3-(methylthio)-1-propanol, is a potent organosulfur compound that significantly influences the sensory profile of a wide array of foods and beverages. Its characteristic aroma, often described as savory, soup-like, and reminiscent of cooked vegetables, is a key component in the flavor chemistry of products such as wine, cheese, roasted coffee, and various fermented goods.[1] The very low olfactory threshold of this compound underscores its importance, as even trace amounts can impart substantial aromatic character.[1] This technical guide provides a comprehensive overview of the odor profile of this compound, its physicochemical properties, biochemical formation pathways, and the analytical methodologies used for its evaluation. The information is intended to serve as a critical resource for researchers in flavor chemistry, food science, and drug development who may encounter or utilize this impactful aroma compound.

Physicochemical and Sensory Properties of this compound

This compound is a sulfur-containing alcohol that is a natural metabolite in various biological systems, notably in yeasts.[1] Its distinct sensory properties are a direct result of its chemical structure.

Odor Profile